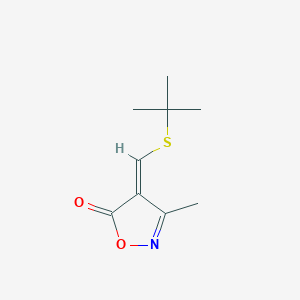![molecular formula C9H4F5NO2 B12874804 2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12874804.png)
2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole is an organic compound known for its unique chemical structure and properties. This compound features a benzo[d]oxazole core substituted with difluoromethyl and trifluoromethoxy groups, which contribute to its distinct reactivity and applications in various fields.
Preparation Methods
The synthesis of 2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole involves several steps, typically starting with the preparation of the benzo[d]oxazole core. One common method includes the reaction of 2-aminophenol with a suitable aldehyde to form the oxazole ring.
Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the difluoromethyl and trifluoromethoxy groups can be replaced or modified under suitable conditions
Common reagents used in these reactions include halides, acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Scientific Research Applications
2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It finds applications in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl and trifluoromethoxy groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. These interactions can lead to the inhibition or activation of specific enzymes, influencing various cellular processes .
Comparison with Similar Compounds
Similar compounds to 2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole include other fluorinated benzo[d]oxazole derivatives, such as:
- 2-(Trifluoromethyl)benzo[d]oxazole
- 2-(Difluoromethyl)-4-(trifluoromethyl)benzo[d]oxazole
- 2-(Trifluoromethoxy)benzo[d]oxazole
These compounds share structural similarities but differ in the position and type of fluorinated substituents. The unique combination of difluoromethyl and trifluoromethoxy groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H4F5NO2 |
|---|---|
Molecular Weight |
253.12 g/mol |
IUPAC Name |
2-(difluoromethyl)-6-(trifluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C9H4F5NO2/c10-7(11)8-15-5-2-1-4(3-6(5)16-8)17-9(12,13)14/h1-3,7H |
InChI Key |
ZHXYIRNDYUDCRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)OC(=N2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


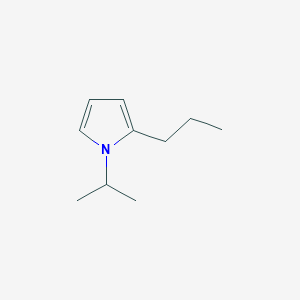
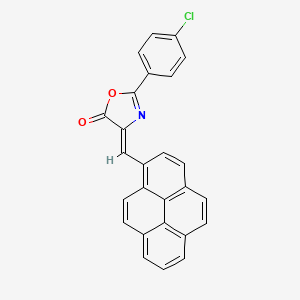

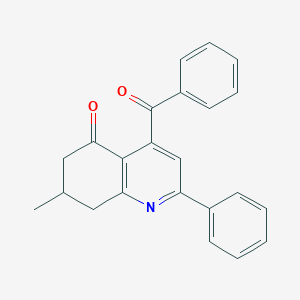
![[3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874755.png)
![(4Z)-3-methyl-4-[(4-methylphenyl)sulfanylmethylidene]-1,2-oxazol-5-one](/img/structure/B12874767.png)
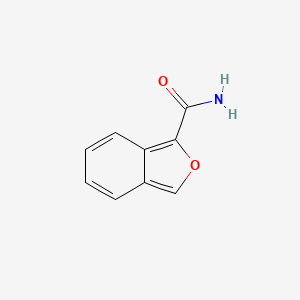
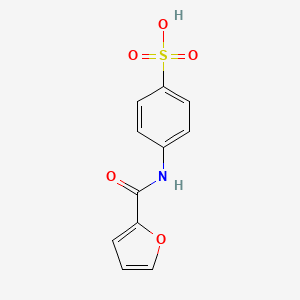
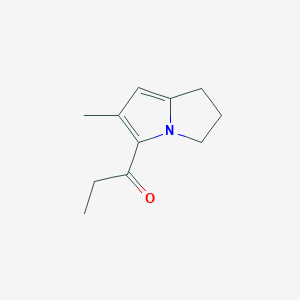

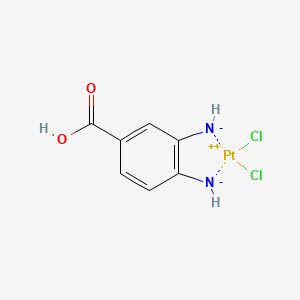

![1-(5-Sulfamoylbenzo[d]oxazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B12874801.png)
